(-)-Camphenilone

Description

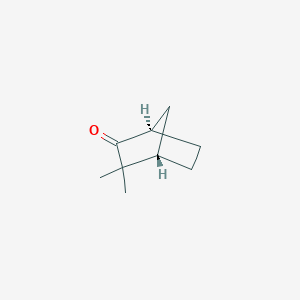

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C9H14O/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |

InChI Key |

ZYPYEBYNXWUCEA-RQJHMYQMSA-N |

Isomeric SMILES |

CC1([C@H]2CC[C@H](C2)C1=O)C |

Canonical SMILES |

CC1(C2CCC(C2)C1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Camphenilone

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and logical relationships between the compound's characteristics and its applications.

General and Chemical Properties

This compound, a bicyclic monoterpene ketone, is recognized for its distinct camphor-like aroma.[1] It is a bridged compound and a cyclic terpene ketone.[2] Its structural rigidity and functional group make it a subject of interest in synthetic chemistry and fragrance science.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [3] |

| Molecular Weight | 138.21 g/mol | [2][4] |

| CAS Number | 50896-19-0 | |

| IUPAC Name | (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one | |

| Synonyms | (1R)-Camphenilone, (R)-3,3-Dimethylbicyclo[2.2.1]heptan-2-one | |

| InChIKey | ZYPYEBYNXWUCEA-UHFFFAOYSA-N | [2] |

Physical Properties

The physical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various industrial and research settings.

| Property | Value | Notes | Source |

| Boiling Point | 195.00 to 196.00 °C | at 760.00 mm Hg | [5] |

| Flash Point | 65.56 °C | TCC (Tagliabue Closed Cup) | [5] |

| Vapor Pressure | 0.402000 mmHg | at 25.00 °C (estimated) | [5] |

| logP (o/w) | 1.808 | Estimated | [5] |

Solubility Data

The solubility of a compound is a critical parameter in drug development and formulation science. This compound is generally soluble in alcohol and insoluble in water.[5]

| Solvent | Solubility (mg/L) | Temperature (°C) | Source |

| Water | 522 | 25 (estimated) | [5] |

| Alcohol | Soluble | Not Specified | [5] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

| Technique | Data | Source |

| Infrared (IR) Spectroscopy | Strong absorption at ~1700 cm⁻¹ (C=O stretch) | [4] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Peaks at δ 215 ppm (ketone carbon), δ 35–45 ppm (bridgehead carbons) | [4] |

Experimental Protocols

5.1. Synthesis of Camphenilone via Oxidation of Camphene (B42988)

Camphenilone is commonly synthesized through the oxidation of camphene. The following protocol is a general representation of this chemical transformation.

Objective: To synthesize camphenilone by the oxidation of camphene.

Materials:

-

Camphene

-

Oxidizing agent (e.g., hydrogen peroxide)[6]

-

Catalyst (e.g., PdCl₂)[6]

-

Solvent (e.g., acetonitrile)[6]

-

Apparatus for chemical synthesis including a reaction flask, condenser, and stirring mechanism.

Procedure:

-

In a suitable reaction flask, dissolve camphene in acetonitrile.

-

Add the catalyst, such as PdCl₂, to the solution.

-

Slowly add the oxidizing agent, for instance, hydrogen peroxide, to the reaction mixture while stirring.

-

Maintain the reaction at a controlled temperature (e.g., 333 K) and under an air atmosphere.[6]

-

Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the excess oxidant, followed by extraction with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude camphenilone.

5.2. Purification of Camphenilone

Purification of the synthesized camphenilone is essential to remove unreacted starting materials, byproducts, and catalyst residues. Column chromatography is a standard and effective method for this purpose.

Objective: To purify crude camphenilone using column chromatography.

Materials:

-

Crude camphenilone

-

Silica (B1680970) gel (stationary phase)

-

A suitable solvent system (mobile phase), typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate).

-

Chromatography column and associated glassware.

-

Thin-Layer Chromatography (TLC) plates for monitoring the separation.

Procedure:

-

Prepare a slurry of silica gel in the non-polar solvent of the chosen solvent system and pack it into the chromatography column.

-

Dissolve the crude camphenilone in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the solvent system, starting with a low polarity and gradually increasing the polarity if necessary.

-

Collect fractions of the eluent in separate test tubes.

-

Monitor the composition of the collected fractions using TLC.

-

Combine the fractions containing the pure camphenilone.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain purified camphenilone.

Visualizations

6.1. Synthesis Workflow of Camphenilone

The following diagram illustrates a typical workflow for the synthesis of camphenilone from α-pinene, a common precursor to camphene.

Caption: Workflow for the synthesis and purification of this compound.

6.2. Logical Relationship of this compound Properties and Applications

This diagram illustrates the connection between the intrinsic properties of this compound and its primary applications.

Caption: Relationship between properties and applications of this compound.

References

- 1. Camphene - Wikipedia [en.wikipedia.org]

- 2. Camphenilone | C9H14O | CID 93073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl- [webbook.nist.gov]

- 4. 3,3-Dimethylbicyclo[2.2.1]heptan-2-one | High-Purity for Research [benchchem.com]

- 5. camphenilone, 13211-15-9 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of (-)-Camphenilone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (-)-Camphenilone, a bicyclic monoterpene ketone. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and characterization of this compound. Detailed experimental protocols are provided to aid in the replication of these analyses.

Introduction to this compound

This compound, with the IUPAC name (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, is a chiral ketone with a rigid bicyclic framework. Its molecular formula is C₉H₁₄O, and it has a molecular weight of approximately 138.21 g/mol . The unique stereochemistry and functional group of this compound make it a subject of interest in synthetic organic chemistry and as a chiral building block. Accurate spectroscopic analysis is paramount for its identification and for ensuring its purity in various applications, including drug development.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, summarized in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Due to the lack of publicly available experimental ¹H NMR spectra with complete assignments for this compound, the following data is based on spectral prediction and analysis of similar bicyclic systems. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 2.5 - 2.7 | m | - |

| H4 | 1.9 - 2.1 | m | - |

| H5 (exo) | 1.7 - 1.9 | m | - |

| H5 (endo) | 1.5 - 1.7 | m | - |

| H6 (exo) | 1.8 - 2.0 | m | - |

| H6 (endo) | 1.3 - 1.5 | m | - |

| H7 (syn) | 1.6 - 1.8 | d | ~10 |

| H7 (anti) | 1.1 - 1.3 | d | ~10 |

| CH₃ (C3-endo) | 1.0 - 1.2 | s | - |

| CH₃ (C3-exo) | 0.9 - 1.1 | s | - |

Note: The predicted values are for a generic instrument and may vary based on the solvent and magnetic field strength.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 45 - 55 |

| C2 (C=O) | 215 - 225 |

| C3 | 40 - 50 |

| C4 | 35 - 45 |

| C5 | 20 - 30 |

| C6 | 25 - 35 |

| C7 | 30 - 40 |

| CH₃ (C3-endo) | 20 - 30 |

| CH₃ (C3-exo) | 20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption due to the carbonyl (C=O) group.

Table 3: Significant IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1740 - 1750[1][2] | Strong |

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 | Medium to Strong |

| C-H Bend (CH₂, CH₃) | 1370 - 1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 138 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | Moderate | [M - CH₃]⁺ |

| 110 | Moderate | [M - C₂H₄]⁺ (from McLafferty rearrangement) |

| 95 | Strong | [M - C₃H₇]⁺ or [C₇H₁₁]⁺ |

| 81 | Strong | [C₆H₉]⁺ |

| 69 | Base Peak | [C₅H₉]⁺ |

| 67 | Strong | [C₅H₇]⁺ |

| 41 | Strong | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The solvent should be chosen based on sample solubility and to avoid signal overlap with the analyte.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.

-

Solution: Alternatively, a dilute solution (1-5%) in a suitable solvent with minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂) can be prepared and analyzed in a liquid cell.

-

ATR: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method where a small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous structural elucidation. The provided experimental protocols serve as a foundation for researchers to obtain high-quality spectroscopic data for this and similar bicyclic monoterpenes. Careful analysis of the chemical shifts, coupling constants, characteristic infrared absorptions, and mass spectral fragmentation patterns is essential for confirming the identity and purity of this compound in research and development settings.

References

(-)-Camphenilone: A Technical Guide to Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, proposed biosynthesis, and detailed methodologies for the isolation of the bicyclic monoterpenoid, (-)-camphenilone. The information presented is intended to support research and development efforts involving this chiral molecule.

Introduction to this compound

This compound, systematically named (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, is a naturally occurring chiral ketone.[1] As a member of the terpene family, it is a structural isomer of the more widely known camphor (B46023). Its rigid bicyclic structure and specific stereochemistry make it a valuable chiral building block in asymmetric synthesis and a target for investigation in medicinal chemistry. This guide details its known natural sources and outlines robust protocols for its extraction and purification.

Chemical Structure and Properties:

-

Molecular Weight: 138.21 g/mol [2]

-

IUPAC Name: (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one[1]

-

Synonyms: 3,3-Dimethylbicyclo[2.2.1]heptan-2-one, 3,3-Dimethylnorcamphor[2]

-

Appearance: A cyclic terpene ketone.[2]

Natural Occurrence

This compound is found as a constituent of essential oils from various plants, though typically as a minor or trace component. The most frequently cited natural source is from the Artemisia genus.

Principal Natural Source: Artemisia herba-alba

Artemisia herba-alba Asso, commonly known as desert wormwood, is an aromatic shrub found in the arid regions of North Africa, the Middle East, and Spain.[3] Its essential oil is a complex mixture of monoterpenoids and sesquiterpenoids. While camphenilone has been reported in Artemisia herba-alba, its concentration is often low and not consistently quantified in all chemotypes of the plant.[2] The composition of the essential oil can vary significantly based on the geographical origin, climate, and harvest time.[3][4]

The primary components of A. herba-alba essential oil are typically major constituents like camphor, α- and β-thujone, 1,8-cineole, chrysanthenone, and davanone.[3][5][6][7][8] The yield of essential oil from this plant, however, is well-documented and provides a baseline for extraction efforts.

Quantitative Data: Essential Oil Yield from Artemisia herba-alba

The following table summarizes the reported yields of essential oil obtained from the aerial parts of Artemisia herba-alba using hydrodistillation or steam distillation. This data is critical for estimating the amount of plant material required to obtain a workable quantity of crude oil from which this compound can be isolated.

| Geographic Origin of Plant | Essential Oil Yield (% w/w, dry weight) | Key Components Reported | Reference |

| Southern Tunisia | 0.68% - 1.93% | Cineole, Thujones, Camphor, Davanone | [3] |

| Algeria | ~1.5% | Davanone | [4] |

| Tunisia (Central) | 1.86% (leaves), 0.25% (stems) | α-Thujone, Camphor, 1,8-Cineole | [7] |

| Iran (West Azerbaijan) | 1.1% | β-Thujone, Camphor, 1,8-Cineole | [8] |

| Morocco | 1.3% - 3.3% | Thujone, Camphor, Eucalyptol | [5] |

Note: The concentration of this compound is not explicitly quantified in these studies, indicating its status as a trace component.

Proposed Biosynthesis Pathway

The specific enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. However, a putative pathway can be proposed based on the well-established biosynthesis of other bicyclic monoterpenes, which originate from geranyl pyrophosphate (GPP). The pathway likely involves the cyclization of GPP, followed by rearrangements and oxidation steps, with a key intermediate being the terpene camphene.

Caption: Proposed biosynthetic pathway for this compound from GPP.

Isolation Methodology

The isolation of this compound from its natural source is a multi-step process involving the initial extraction of the crude essential oil followed by high-resolution chromatographic purification to separate the target compound from the complex mixture.

Overall Isolation Workflow

The logical flow for isolating this compound involves two primary stages: bulk extraction of the volatile fraction and fine purification of the target analyte.

Caption: General workflow for the isolation of this compound.

Experimental Protocols

This protocol describes the extraction of essential oil from dried aerial parts of Artemisia herba-alba.

-

Preparation of Plant Material:

-

Obtain dried aerial parts (leaves and stems) of Artemisia herba-alba.

-

Coarsely grind the material to increase the surface area for efficient extraction. Do not grind to a fine powder, as this can impede steam flow.

-

Weigh approximately 500 g of the ground plant material.

-

-

Apparatus Setup:

-

Set up a steam distillation apparatus, which includes a steam generator, a distillation flask (still pot) for the plant material, a condenser, and a collection vessel (e.g., a Clevenger-type apparatus or a Florentine flask).[9]

-

-

Distillation Process:

-

Place the weighed plant material into the distillation flask.

-

Pass steam from the generator through the plant material. The hot steam will rupture the plant's oil glands and volatilize the essential oils.[2]

-

The steam and volatile oil mixture will travel to the condenser.

-

Cool the condenser with a continuous flow of cold water (e.g., 10-15°C) to liquefy the vapor.[1]

-

Collect the distillate in the collection vessel. The essential oil, being less dense than water, will form a layer on top of the aqueous distillate (hydrosol).

-

-

Extraction and Drying:

-

The distillation is typically run for 3-4 hours, or until no more oil is observed collecting.

-

Carefully separate the oil layer from the aqueous layer.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.

-

Filter or decant the dried oil into a sealed, amber glass vial and store at 4°C until further purification.

-

Calculate the yield of the crude essential oil as a percentage of the initial dry weight of the plant material.

-

This protocol is for the isolation of this compound from the complex essential oil mixture.[10]

-

Analytical Method Development:

-

First, develop an analytical GC-MS method to identify the retention time of camphenilone in the crude essential oil.

-

Use a suitable capillary column (e.g., a polar column like a wax-type or a non-polar DB-5MS).

-

Optimize the temperature program to achieve good separation between camphenilone and other major components like camphor and thujone.

-

-

Prep-GC System Setup:

-

Use a preparative gas chromatograph equipped with a larger diameter column (packed or thick-film capillary) to handle larger injection volumes.

-

The system must have a post-column splitter that directs a small portion of the eluent to a detector (e.g., FID) and the majority to a fraction collector.

-

The fraction collector should consist of cooled traps (e.g., U-tubes immersed in a cold bath or liquid nitrogen) to condense and capture the target compound.

-

-

Purification Process:

-

Transfer the analytical method parameters (scaled for the preparative system) to the Prep-GC.

-

Inject an appropriate volume of the crude essential oil (this can range from microliters to milliliters depending on the system's capacity).

-

Monitor the chromatogram from the detector in real-time.

-

Based on the predetermined retention time, open the valve to the collection trap just before the camphenilone peak begins to elute and close it immediately after the peak has passed.

-

Multiple injections will be necessary to process the entire batch of crude oil and accumulate enough of the target compound.

-

-

Recovery and Analysis:

-

After all runs are complete, rinse the collection traps with a small amount of a volatile solvent (e.g., high-purity hexane (B92381) or dichloromethane) to recover the purified this compound.

-

Combine the rinsates and carefully evaporate the solvent under a gentle stream of nitrogen.

-

Assess the purity of the isolated compound using analytical GC-MS. A purity of >98% is often achievable.

-

Confirm the identity and stereochemistry using NMR spectroscopy and chiral gas chromatography, respectively.

-

Conclusion

This compound is a naturally occurring bicyclic monoterpenoid found in trace amounts in the essential oil of plants such as Artemisia herba-alba. While its low natural abundance presents a challenge, this guide outlines a robust and systematic approach for its isolation. The process begins with efficient bulk extraction of the crude essential oil via steam distillation, for which baseline yield data is provided. Subsequent high-resolution purification using preparative gas chromatography is essential for isolating this compound from the chemically complex oil. The detailed protocols and workflows presented herein provide a technical foundation for researchers to obtain this valuable chiral compound for applications in synthetic chemistry and drug discovery.

References

- 1. atlantic-press-journals.com [atlantic-press-journals.com]

- 2. KR950004327B1 - Method for preparing extracts of Artemisia plants and detergent composition containing Mugwort extract - Google Patents [patents.google.com]

- 3. Essential Oil Composition of Artemisia herba-alba from Southern Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Chemical composition, antimicrobial, and antioxidant properties of essential oils from Artemisia herba-alba asso. and Artemisia huguetii caball. from Morocco: in vitro and in silico evaluation [frontiersin.org]

- 6. office2.jmbfs.org [office2.jmbfs.org]

- 7. japsonline.com [japsonline.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Camphenilone CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Camphenilone, a bicyclic monoterpene ketone, presents a unique scaffold for chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical identity, structural features, and, where available, its biological context. Due to the limited publicly available data specifically on this compound, this document also draws upon information on the broader class of bicyclic monoterpenes to provide a predictive context for its potential properties and applications. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic and synthetic potential of this chiral molecule.

Chemical and Physical Properties

This compound, also known by its IUPAC name (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, is a chiral organic compound. Its rigid bicyclic structure and stereochemistry are key determinants of its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Camphenilone (Racemic) | (-)-Camphene |

| CAS Number | 50896-19-0[1] | 13211-15-9 | 5794-04-7 |

| Molecular Formula | C₉H₁₄O[1][2][3] | C₉H₁₄O[2][3] | C₁₀H₁₆ |

| Molecular Weight | 138.21 g/mol [1][2] | 138.21 g/mol [2] | 136.23 g/mol |

| IUPAC Name | (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one[1] | 3,3-dimethylbicyclo[2.2.1]heptan-2-one | (1S,4R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane |

| Appearance | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | 199 °C (estimated)[2] | 157.5-158.5 °C |

| Melting Point | Data not available | Data not available | 36-38 °C |

| Density | Data not available | Data not available | 0.84 g/mL at 25 °C |

Molecular Structure

This compound possesses a bicyclo[2.2.1]heptane (norbornane) skeleton, which imparts significant steric hindrance and conformational rigidity. The carbonyl group at the C2 position and the gem-dimethyl groups at the C3 position are key functional features. The stereochemistry at the C1 and C4 bridgehead carbons is (1R,4S), defining it as the levorotatory enantiomer.

Figure 1: Molecular Structure of this compound

Caption: 2D representation of this compound's molecular structure.

Experimental Protocols

A hypothetical synthetic workflow is presented below.

Figure 2: Hypothetical Workflow for this compound Synthesis

Caption: A potential synthetic route to this compound.

Biological Activity and Signaling Pathways

Specific research on the biological activity and mechanism of action of this compound is limited. However, the broader class of monoterpenes, including the structurally related camphene (B42988), has been investigated for various pharmacological effects. These studies may provide insights into the potential bioactivity of this compound. For instance, camphene has been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The rigid, lipophilic nature of the bicyclo[2.2.1]heptane framework suggests that this compound could potentially interact with cellular membranes or hydrophobic binding pockets of proteins.

Given the lack of direct evidence, a logical workflow for investigating the biological activity of this compound would involve initial screening followed by more detailed mechanistic studies.

Figure 3: Logical Workflow for Biological Activity Screening

Caption: A proposed workflow for investigating this compound's bioactivity.

Data Presentation: Quantitative Analysis

Quantitative analytical data for this compound, such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), are not extensively reported in the public domain. For research purposes, it is crucial to obtain and report this data for proper characterization.

Table 2: Expected and Required Quantitative Data for this compound

| Analytical Technique | Parameter | Expected/Required Information |

| ¹H NMR | Chemical Shift (δ) | Characteristic peaks for bicyclic protons and gem-dimethyl groups. |

| Coupling Constants (J) | Information on the stereochemical relationships between protons. | |

| Integration | Proportional to the number of protons, confirming the structure. | |

| ¹³C NMR | Chemical Shift (δ) | Position of the carbonyl carbon and other carbon signals. |

| LC-MS | Retention Time | Dependent on the chromatographic conditions used. |

| Mass-to-charge ratio (m/z) | [M+H]⁺ or other adducts confirming the molecular weight. | |

| Fragmentation Pattern | Structural information from MS/MS analysis. | |

| Chiral HPLC/GC | Enantiomeric Excess (% ee) | To determine the purity of the (-)-enantiomer. |

Conclusion and Future Directions

This compound represents an intriguing yet underexplored chiral molecule with potential applications in synthetic chemistry and drug discovery. The lack of comprehensive public data highlights an opportunity for further research. Future studies should focus on:

-

Developing and publishing a robust, enantioselective synthesis of this compound to make it more accessible to the research community.

-

Conducting thorough biological screening to identify potential therapeutic areas.

-

Investigating its mechanism of action and identifying its molecular targets and affected signaling pathways.

-

Performing detailed spectroscopic and crystallographic analysis to fully characterize its three-dimensional structure and properties.

This technical guide serves as a starting point for researchers, providing the known information and outlining a roadmap for future investigations into the promising potential of this compound.

References

Toxicological Profile and Safety Data of (-)-Camphenilone: A Technical Guide

Disclaimer: As of December 2025, a comprehensive toxicological profile for (-)-Camphenilone is not available in the public domain. Extensive searches of scientific literature and toxicology databases have not yielded specific studies on its acute toxicity, genotoxicity, repeated-dose toxicity, or its effects on cellular signaling pathways. The information presented in this guide is based on the limited available safety data and includes hypothetical examples to illustrate the structure and content of a complete toxicological profile as requested. These examples are for illustrative purposes only and do not represent actual experimental results for this compound.

Chemical Identity and Known Hazards

This compound is a bicyclic monoterpene ketone.[1] Its primary identification details are summarized below.

| Identifier | Value |

| IUPAC Name | (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one |

| CAS Number | 50896-19-0 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Synonyms | (1R)-Camphenilone, (R)-3,3-Dimethylbicyclo[2.2.1]heptan-2-one |

Based on notifications to the ECHA C&L Inventory, this compound has the following GHS hazard classifications:

-

Flammable liquids (Category 4) , H227: Combustible liquid.[1]

-

Skin irritation (Category 2) , H315: Causes skin irritation.[1]

-

Serious eye irritation (Category 2A) , H319: Causes serious eye irritation.[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.[1]

Hypothetical Toxicological Data Summary

The following tables present a hypothetical summary of toxicological data that would typically be generated for a compound like this compound. This data is illustrative and not based on actual experimental results.

Table 1: Hypothetical Acute Toxicity Data

| Test | Species | Route | LD₅₀/LC₅₀ | Observations |

| Acute Oral Toxicity | Rat | Oral (gavage) | > 2000 mg/kg | No mortality or significant clinical signs of toxicity observed. |

| Acute Dermal Toxicity | Rabbit | Dermal | > 2000 mg/kg | Moderate skin irritation at the application site. |

| Acute Inhalation Toxicity | Rat | Inhalation (vapor) | > 5 mg/L (4h) | Signs of respiratory irritation during exposure. |

Table 2: Hypothetical Genotoxicity Data

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and without | 50 - 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With and without | 10 - 1000 µg/mL | Negative |

| In Vivo Micronucleus Test | Mouse bone marrow | N/A | 500, 1000, 2000 mg/kg | Negative |

Table 3: Hypothetical Repeated-Dose Toxicity (28-Day Oral Study)

| Parameter | Species/Sex | Dose Groups (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |

| Clinical Observations | Rat (M/F) | 0, 100, 300, 1000 | 1000 | No treatment-related clinical signs. |

| Body Weight | Rat (M/F) | 0, 100, 300, 1000 | 300 | Decreased body weight gain in males at 1000 mg/kg/day. |

| Hematology | Rat (M/F) | 0, 100, 300, 1000 | 1000 | No adverse effects observed. |

| Clinical Chemistry | Rat (M/F) | 0, 100, 300, 1000 | 300 | Increased liver enzymes (ALT, AST) at 1000 mg/kg/day. |

| Organ Weights | Rat (M/F) | 0, 100, 300, 1000 | 300 | Increased relative liver weight in both sexes at 1000 mg/kg/day. |

| Histopathology | Rat (M/F) | 0, 100, 300, 1000 | 300 | Centrilobular hepatocellular hypertrophy at 1000 mg/kg/day. |

Hypothetical Experimental Protocols

The following are detailed, yet illustrative, methodologies for the key experiments cited in the hypothetical data tables.

Bacterial Reverse Mutation Assay (Ames Test)

-

Purpose: To assess the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several bacterial strains.

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

-

Methodology: The plate incorporation method was used. This compound, dissolved in dimethyl sulfoxide (B87167) (DMSO), was tested at five concentrations (50, 150, 500, 1500, and 5000 µ g/plate ) in triplicate. Each concentration was tested with and without a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). The test substance, bacterial culture, and S9 mix (or buffer) were mixed with molten top agar (B569324) and poured onto minimal glucose agar plates. Plates were incubated at 37°C for 48 hours. The number of revertant colonies per plate was then counted.

-

Evaluation Criteria: A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.

In Vivo Micronucleus Test

-

Purpose: To determine the potential of this compound to induce chromosomal damage in the bone marrow of mammals.

-

Test System: Male C57BL/6 mice (n=5 per group).

-

Methodology: Animals were administered this compound via oral gavage at doses of 500, 1000, and 2000 mg/kg. A vehicle control (corn oil) and a positive control (cyclophosphamide, 40 mg/kg) were included. Bone marrow was harvested 24 hours after a single administration. Femurs were flushed, and the bone marrow cells were collected and smeared onto glass slides. Slides were stained with Giemsa, and 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei. Cytotoxicity was assessed by determining the ratio of PCEs to normochromatic erythrocytes (NCEs).

-

Evaluation Criteria: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group was considered a positive result.

28-Day Repeated Dose Oral Toxicity Study

-

Purpose: To evaluate the potential adverse effects of this compound following repeated oral administration over 28 days in rats.

-

Test System: Sprague-Dawley rats (10/sex/group).

-

Methodology: this compound was administered daily by oral gavage at doses of 0 (vehicle control), 100, 300, and 1000 mg/kg/day for 28 consecutive days. Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. All animals were subjected to a full necropsy, and selected organs were weighed. Tissues from all control and high-dose animals, as well as target organs from lower dose groups, were examined histopathologically.

-

Evaluation Criteria: The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose level at which no biologically significant treatment-related adverse effects were observed.

Mandatory Visualizations

Hypothetical Experimental Workflow: In Vivo Micronucleus Assay

Caption: Workflow for a hypothetical in vivo micronucleus test of this compound.

Hypothetical Signaling Pathway: Cellular Stress Response

References

The Dawn of a Bicyclic Ketone: An In-depth Guide to the Discovery and Historical Research of (-)-Camphenilone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Camphenilone, a bicyclic monoterpene ketone, holds a significant place in the historical landscape of natural product chemistry. Its discovery and the subsequent elucidation of its structure are intrinsically linked to the pioneering era of terpene and camphor (B46023) research in the late 19th and early 20th centuries. This technical guide delves into the historical context of the discovery of this compound, presenting the key scientific contributions, experimental methodologies, and the evolution of our understanding of this important molecule. The work of prominent chemists such as Gustaf Komppa and P. Lipp, who were instrumental in unraveling the complexities of camphor and its derivatives, laid the foundational groundwork for the identification and synthesis of camphenilone.

The Historical Context: A World Obsessed with Camphor

The late 19th and early 20th centuries witnessed a surge in the chemical investigation of natural products, with camphor being a substance of immense interest due to its medicinal and industrial applications. The structural elucidation of camphor, a complex bicyclic molecule, was a formidable challenge that attracted some of the brightest minds in organic chemistry. It was within this fervent environment of research into the chemistry of camphor and its parent hydrocarbon, camphene (B42988), that camphenilone was first encountered.

The initial discovery of camphenilone was not a singular event but rather a consequence of systematic investigations into the degradation and transformation reactions of camphor and related compounds. Early researchers, through oxidation and rearrangement reactions of camphene, isolated a new ketone which they named camphenilone.

The First Synthesis: Oxidation of Camphene

While a definitive, single publication heralding the "discovery" of this compound is not readily identifiable from the historical record, the consensus points to its initial preparation via the oxidation of camphene. The schools of Gustaf Komppa, renowned for the first total synthesis of camphor in 1903, and P. Lipp were at the forefront of this research. The most probable first successful synthesis of camphenilone was achieved through the oxidation of camphene using an oxidizing agent such as potassium permanganate (B83412) or chromic acid.

Experimental Protocol: A Probable Historical Synthesis of Camphenilone from Camphene

The following protocol is a reconstruction based on the common laboratory practices and chemical knowledge of the early 20th century.

Objective: To synthesize camphenilone by the oxidation of camphene.

Materials:

-

Camphene

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of camphene in a suitable solvent (e.g., acetone (B3395972) or diethyl ether) was prepared in a reaction flask equipped with a stirrer and a dropping funnel.

-

The flask was cooled in an ice bath to maintain a low temperature.

-

A dilute aqueous solution of potassium permanganate, acidified with sulfuric acid, was added dropwise to the stirred camphene solution. The reaction is exothermic and the addition rate was controlled to keep the temperature below 10 °C.

-

The reaction mixture was stirred vigorously until the purple color of the permanganate disappeared, indicating the completion of the oxidation.

-

To remove the manganese dioxide (MnO₂) byproduct, a solution of sodium bisulfite was added until the brown precipitate dissolved, leaving a clear solution.

-

The reaction mixture was then transferred to a separatory funnel and the organic layer was separated.

-

The aqueous layer was extracted several times with diethyl ether to ensure complete recovery of the product.

-

The combined organic extracts were washed with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with distilled water.

-

The ethereal solution was dried over anhydrous sodium sulfate.

-

The diethyl ether was removed by distillation, yielding crude camphenilone.

-

The crude product was then purified by steam distillation or fractional distillation under reduced pressure.

Characterization: In the early 20th century, the characterization of a new compound like this compound would have relied on a combination of physical and chemical methods:

-

Melting Point Determination: A sharp and specific melting point would indicate the purity of the crystalline product.

-

Elemental Analysis: To determine the empirical formula (C₉H₁₄O).

-

Polarimetry: To measure the specific rotation and confirm the presence of the levorotatory (-) enantiomer.

-

Derivative Formation: Preparation of crystalline derivatives, such as the semicarbazone or oxime, with sharp melting points, was a standard method for identification and purification.

-

Early Spectroscopic Methods: While in their infancy, techniques like UV-visible spectroscopy might have been used to provide some structural information.[1]

Quantitative Data

The physical and chemical properties of this compound, as determined by early and modern researchers, are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 38-41 °C |

| Boiling Point | 193-194 °C |

| Specific Rotation [α]D | -59.6° (c=10, EtOH) |

| CAS Number | 13211-15-9 |

Visualizing the Process

To better understand the workflow and relationships in the historical context of this compound's discovery, the following diagrams have been generated.

Caption: Historical workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of research leading to the discovery of this compound.

Conclusion

The discovery of this compound was a significant milestone in the golden age of terpene chemistry. Although the exact moment of its first isolation is not pinpointed to a single date or publication, the collective work of pioneering chemists in the early 20th century, through the systematic oxidation of camphene, brought this fascinating bicyclic ketone to light. The historical methods of synthesis and characterization, while rudimentary by today's standards, were sufficient to establish its fundamental properties and pave the way for future research into its chemical reactivity and potential applications. This guide provides a window into the ingenuity and perseverance of early organic chemists and highlights the enduring importance of this compound in the rich tapestry of natural product science.

References

In-depth Analysis of (-)-Camphenilone Reveals Limited Biological Activity Data

An extensive review of available scientific literature reveals a significant scarcity of in-depth research on the specific biological activities of (-)-Camphenilone, also known by its IUPAC name 3,3-Dimethylbicyclo[2.2.1]heptan-2-one. While the compound is recognized as a bicyclic monoterpene ketone and a component of some essential oils, detailed pharmacological studies, quantitative data on its biological effects, and elucidated mechanisms of action are largely absent from publicly accessible databases and scientific publications.

This compound is structurally characterized as a rigid bicyclic ketone.[1] It is noted for its potential as a precursor in the synthesis of novel camphor (B46023) analogs and other terpenoid-inspired compounds, and it is also utilized in the fragrance industry.[1] However, beyond its chemical properties and presence in certain plants like Artemisia herba-alba, there is a conspicuous lack of comprehensive studies investigating its potential therapeutic applications.

Our targeted searches for its insecticidal, antimicrobial, and anticancer properties did not yield specific studies focused on this compound. The scientific literature tends to focus on related compounds, such as derivatives of (-)-camphene, which have shown some promise as antibacterial agents against Staphylococcus aureus and Enterococcus spp.[2] However, these findings are not directly attributable to this compound itself.

Consequently, the core requirements for a detailed technical guide—including quantitative data for structured tables, detailed experimental protocols, and signaling pathway diagrams—cannot be met due to the lack of primary research data on this compound. The available information is insufficient to construct a comprehensive overview of its biological activities.

Further research is evidently needed to explore the potential pharmacological profile of this compound. Without dedicated studies to determine its efficacy and mechanism of action in various biological systems, its therapeutic potential remains unknown. At present, any discussion of its biological activities would be speculative and not grounded in the robust experimental evidence required for a technical guide aimed at researchers and drug development professionals.

References

An In-depth Technical Guide on the Solubility of (-)-Camphenilone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of (-)-Camphenilone, a bicyclic monoterpene ketone. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document summarizes the available qualitative information. To provide a practical reference for formulation and experimental design, quantitative solubility data for the structurally similar and well-studied monoterpene, (-)-Camphor, is presented. Furthermore, a detailed experimental protocol for determining the solubility of solid organic compounds in organic solvents via the isothermal shake-flask method is provided, accompanied by a visual workflow diagram. This guide is intended to be a valuable resource for researchers and professionals working with this compound and related terpenoid compounds in pharmaceutical and chemical research.

Introduction to this compound

This compound, with the chemical formula C₉H₁₄O, is a bicyclic monoterpene ketone.[1] Its rigid, bridged-ring structure is a subject of interest in synthetic chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its application in drug development, formulation, and as a chiral building block in organic synthesis. The solubility of a compound dictates its bioavailability, ease of purification, and compatibility with various delivery systems.

Solubility Profile of this compound

Currently, there is a notable scarcity of specific quantitative solubility data for this compound across a wide range of organic solvents in peer-reviewed literature. However, general qualitative descriptions indicate that this compound is soluble in alcohols.[2]

Quantitative Solubility of an Analogous Compound: (-)-Camphor

Given the structural similarity between this compound and (-)-Camphor (a bicyclic monoterpene ketone), the solubility data for (-)-Camphor can serve as a useful proxy for estimating the solubility behavior of this compound. It is important to note that while structurally similar, differences in their specific functional groups and molecular geometry will result in variations in their absolute solubility values. The following table summarizes the available quantitative solubility data for (-)-Camphor in several common organic solvents.

| Solvent | Chemical Class | Solubility of (-)-Camphor (approx. mg/mL) | Reference |

| Ethanol | Polar Protic | ~30 | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~20 | [1] |

| Dimethylformamide (DMF) | Polar Aprotic | ~30 | [1] |

| Chloroform | Non-polar | Soluble | [3] |

| Acetone | Polar Aprotic | Soluble | [4] |

| Diethyl Ether | Non-polar | Freely Soluble | [5] |

This data is for (-)-Camphor and is intended to provide an estimate for the solubility of the analogous compound, this compound.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6] This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature until saturation is achieved.

4.1. Materials and Equipment

-

This compound (or other solid solute)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

4.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a pre-weighed glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure the solution reaches saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solute-solvent system and should be determined experimentally.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to permit the excess solid to settle. Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the settled solid. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.

-

Gravimetric Analysis: Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Once the solvent is fully evaporated, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Quantification by Chromatography (Alternative to Gravimetric Analysis): Accurately dilute a known volume or weight of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear dynamic range of a pre-calibrated HPLC or GC method. Analyze the diluted sample to determine the concentration of the solute.

-

Data Reporting: Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ), mole fraction (χ), or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of a solid in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available scientific literature, this guide provides essential information for researchers working with this compound. The qualitative solubility profile, coupled with quantitative data from the analogous compound (-)-Camphor, offers a solid foundation for initial experimental design. The detailed experimental protocol for the isothermal shake-flask method provides a robust framework for obtaining precise and reliable solubility data for this compound or other solid organic compounds in various organic solvents. It is recommended that researchers perform their own solubility determinations for specific solvent systems to ensure accuracy in their work.

References

Thermochemical Data for (-)-Camphenilone: A Technical Guide

Introduction

Data Presentation: Thermochemical Data of Structurally Related Compounds

To provide context and an estimated range for the thermochemical properties of (-)-Camphenilone, the following table summarizes experimental data for structurally similar bicyclic compounds and terpenes. This data can serve as a valuable reference for researchers.

| Compound | Formula | Molar Mass ( g/mol ) | ΔfH°(solid) (kJ/mol) | ΔcH°(solid) (kJ/mol) | ΔsubH° (kJ/mol) | Reference |

| Camphor | C10H16O | 152.23 | -276.1 | -5912.4 | 55.6 | NIST WebBook |

| Fenchone | C10H16O | 152.23 | -288.7 | -5899.8 | 45.2 | NIST WebBook |

| Norcamphor | C7H10O | 110.15 | -184.1 | -3984.0 | 48.1 | NIST WebBook |

| Camphene | C10H16 | 136.23 | -99.2 | -6273.9 | 45.6 | NIST WebBook |

Note: The standard state is 298.15 K and 1 bar. ΔfH° is the standard enthalpy of formation, ΔcH° is the standard enthalpy of combustion, and ΔsubH° is the standard enthalpy of sublimation.

Experimental Protocols

The determination of thermochemical data is a precise and meticulous process. Below are detailed methodologies for the key experimental techniques used to obtain the data presented above.

1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion, measured using a bomb calorimeter.

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. The enthalpy of combustion is then calculated from the temperature rise and the heat capacity of the calorimeter.[1][2]

-

Apparatus: A high-pressure stainless steel bomb, a water bath with a stirrer, a high-precision thermometer (e.g., a platinum resistance thermometer), and an ignition system.

-

Procedure:

-

A pellet of the sample (typically 0.5 - 1.0 g) of known mass is placed in a crucible inside the bomb.

-

A fuse wire (e.g., iron or platinum) is attached to the ignition circuit and positioned in contact with the sample.

-

The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The final temperature is determined after correcting for heat exchange with the surroundings.

-

The bomb is opened, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured.

-

-

Data Analysis: The heat of combustion (qc) is calculated using the formula: qc = - (Ccal * ΔT) where Ccal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change. The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the substance. The standard enthalpy of formation (ΔfH°) is subsequently derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO2 and H2O).[3]

2. Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the heat required to transform a substance from a solid to a gaseous state, can be measured by various techniques.

-

Knudsen Effusion Method:

-

Principle: This method relies on measuring the rate of mass loss of a sample effusing through a small orifice in a heated cell under vacuum. The vapor pressure can be determined from the rate of effusion using the Knudsen equation. The enthalpy of sublimation is then calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

-

Apparatus: A Knudsen cell (a small, heated container with a precisely machined orifice), a high-vacuum system, a microbalance for measuring mass loss, and a temperature control system.

-

Procedure:

-

A small amount of the sample is placed in the Knudsen cell.

-

The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

The mass loss of the sample over a known period is measured.

-

The experiment is repeated at several different temperatures.

-

-

Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R, where R is the gas constant.

-

-

Correlation Gas Chromatography:

-

Principle: This technique relates the gas chromatographic retention time of a substance to its vapor pressure. By measuring the retention time at different temperatures, the enthalpy of vaporization or sublimation can be determined.

-

Apparatus: A gas chromatograph with a temperature-programmable oven and a suitable capillary column.

-

Procedure:

-

A solution of the sample is injected into the gas chromatograph.

-

The retention time is measured at a series of isothermal oven temperatures.

-

-

Data Analysis: A plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature is used to calculate the enthalpy of transfer from the stationary phase to the gas phase, which can be correlated to the enthalpy of vaporization or sublimation.

-

Mandatory Visualization

Computational Thermochemistry Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. The following diagram illustrates a typical workflow for the high-level ab initio calculation of the gas-phase standard enthalpy of formation.[4]

Caption: Workflow for computational determination of gas-phase enthalpy of formation.

Logical Relationship for Experimental Data Determination

The following diagram illustrates the logical relationship and workflow for the experimental determination of the standard enthalpy of formation in the gaseous state.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the public domain, this guide provides a robust framework for its determination. By utilizing the experimental protocols for combustion calorimetry and sublimation enthalpy measurement, researchers can obtain accurate values for this important compound. Furthermore, the outlined computational workflow offers a reliable alternative for estimating its thermochemical properties. The data for structurally related compounds presented herein serves as a useful benchmark for both experimental and computational endeavors. This comprehensive approach will aid researchers, scientists, and drug development professionals in their work with this compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. scienceready.com.au [scienceready.com.au]

- 3. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 4. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for the Enantioselective Synthesis of (-)-Camphenilone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of (-)-Camphenilone, a valuable chiral building block in organic synthesis. The protocol is divided into two main stages: the isomerization of α-pinene to racemic camphene (B42988) and a proposed enantioselective oxidation of camphene to yield the target compound, this compound. The methodologies are based on established chemical transformations, with the enantioselective step being a proposed pathway utilizing a chiral palladium catalyst system.

Introduction

This compound is a bicyclic monoterpene ketone that serves as a crucial intermediate in the synthesis of various natural products and pharmaceuticals. Its rigid, chiral scaffold makes it an attractive starting material for the construction of complex molecular architectures. The enantioselective synthesis of this compound is of significant interest to ensure the stereochemical purity of the final products. This protocol outlines a practical approach for its preparation, beginning with the readily available starting material, α-pinene.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed in two sequential steps, as illustrated below. The first step involves the acid-catalyzed isomerization of α-pinene to produce racemic (±)-camphene. The second, and key, step is the proposed enantioselective Wacker-type oxidation of camphene to this compound, employing a chiral palladium catalyst.

Figure 1. Proposed two-step synthesis of this compound from α-pinene.

Experimental Protocols

Step 1: Synthesis of (±)-Camphene from α-Pinene

This procedure is adapted from established industrial processes for the isomerization of α-pinene.[1][2]

Materials:

-

α-Pinene (98% purity or higher)

-

Titanium (IV) oxide hydrate (catalyst)

-

Nitrogen gas (inert atmosphere)

-

Anhydrous sodium sulfate

-

Hexane (for purification)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is charged with α-pinene (100 g, 0.734 mol). The system is flushed with nitrogen.

-

Catalyst Addition: Titanium (IV) oxide hydrate (0.5 g, 0.5% by weight) is added to the stirred α-pinene.[2]

-

Isomerization Reaction: The mixture is heated to reflux (approximately 155-165 °C) under a nitrogen atmosphere.[1] The reaction is maintained at this temperature for 1.5 to 2 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the α-pinene peak and the appearance of the camphene peak.

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The crude product is filtered to remove the catalyst.

-

Purification: The resulting liquid is purified by fractional distillation under reduced pressure to afford (±)-camphene as a waxy solid. The product should be stored under an inert atmosphere.

Expected Yield: ~65-75%

Step 2: Proposed Enantioselective Oxidation of (±)-Camphene to this compound

This proposed protocol utilizes an asymmetric Wacker-type oxidation. The choice of a chiral ligand is crucial for achieving high enantioselectivity. A bis(oxazoline) (BOX) ligand is proposed here due to its proven efficacy in various asymmetric palladium-catalyzed reactions.

Materials:

-

(±)-Camphene

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂]

-

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S,S)-Ph-BOX] (or a similar chiral ligand)

-

p-Benzoquinone (oxidant)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Schlenk flask

-

Magnetic stirrer

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, palladium(II) acetate (5 mol%) and the chiral ligand (S,S)-Ph-BOX (6 mol%) are dissolved in anhydrous DMSO. The mixture is stirred at room temperature for 30 minutes to form the chiral catalyst complex.

-

Reaction Mixture: To the catalyst solution, (±)-camphene (1.0 eq) is added, followed by p-benzoquinone (1.2 eq) and water (10 eq).

-

Oxidation Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) and monitored by Thin Layer Chromatography (TLC) or GC for the consumption of camphene.

-

Quenching and Extraction: Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

-

Chiral Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral GC or High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Note that the data for Step 2 is hypothetical and serves as a target for optimization.

Table 1: Reactants and Conditions for the Synthesis of (±)-Camphene

| Reactant/Catalyst | Molar Eq. | Amount |

| α-Pinene | 1.0 | 100 g (0.734 mol) |

| Titanium (IV) Oxide Hydrate | - | 0.5 g (0.5 wt%) |

| Reaction Conditions | ||

| Temperature | - | 155-165 °C (Reflux) |

| Reaction Time | - | 1.5 - 2 hours |

| Product | ||

| (±)-Camphene | - | Expected Yield: 65-75% |

Table 2: Proposed Reactants and Conditions for the Enantioselective Oxidation to this compound

| Reactant/Catalyst/Ligand | Molar Eq. / Mol% |

| (±)-Camphene | 1.0 |

| Palladium(II) Acetate [Pd(OAc)₂] | 5 mol% |

| (S,S)-Ph-BOX Ligand | 6 mol% |

| p-Benzoquinone | 1.2 |

| Water | 10 |

| Reaction Conditions | |

| Solvent | DMSO |

| Temperature | 40-60 °C |

| Product | |

| This compound | Target Yield: >70% |

| Target e.e.: >90% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Figure 2. Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle for Asymmetric Wacker-type Oxidation

The proposed mechanism for the key enantioselective oxidation step is depicted below, illustrating the role of the chiral palladium complex.

Figure 3. Proposed catalytic cycle for the asymmetric Wacker-type oxidation.

References

Chiral Separation of Camphenilone Isomers: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of camphenilone isomers. The methodologies outlined below are primarily focused on gas chromatography (GC), a highly effective technique for the enantioselective analysis of volatile compounds like camphenilone. The information is designed to guide researchers in developing and implementing robust methods for the separation and quantification of camphenilone enantiomers, which is critical in fields such as fragrance analysis, stereoselective synthesis, and quality control.

Introduction to Chiral Separation of Camphenilone

Camphenilone, a bicyclic monoterpene ketone, possesses a chiral center, resulting in the existence of two enantiomers: (+)-camphenilone and (-)-camphenilone. These enantiomers can exhibit different biological and olfactory properties. Therefore, the ability to separate and accurately quantify each enantiomer is of significant importance. Chiral gas chromatography, employing columns with chiral stationary phases (CSPs), is a powerful and widely used technique for this purpose. Cyclodextrin-based CSPs, in particular, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including terpenes and ketones.[1][2]

Gas Chromatography (GC) Method for Chiral Separation of Camphenilone Isomers

Gas chromatography is a versatile and accurate technique for determining the enantiomeric composition of volatile and semi-volatile samples.[2] High resolution, sensitivity, and speed make chiral capillary GC ideal for the analysis of natural products and other complex mixtures.[2] The separation of enantiomers is achieved through the use of capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins.[1]

Application Note: Enantioselective GC Analysis of Camphenilone

This application note details a gas chromatography method for the baseline separation of camphenilone enantiomers using a commercially available cyclodextrin-based chiral stationary phase. The selection of an appropriate chiral column is a critical first step in method development. For ketones and terpenes like camphenilone, β-cyclodextrin-based columns are often a good starting point.

Table 1: GC Instruments and Consumables

| Component | Specification |

| Gas Chromatograph | Agilent 6890 Series GC System or equivalent |

| Autosampler | Agilent 7683 Series or equivalent |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Chiral GC Column | Rt-βDEXse™ (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium (99.999% purity) |

| Syringe | 10 µL GC syringe |

Table 2: Chromatographic Conditions for Camphenilone Enantiomer Separation

| Parameter | Value |

| Injection Volume | 1.0 µL |

| Injector Temperature | 230 °C |

| Split Ratio | 60:1 |

| Carrier Gas Flow Rate | 0.8 mL/min (Constant Flow) |

| Oven Temperature Program | 70 °C (hold for 2 min), then ramp to 130 °C at 30 °C/min, then ramp to 230 °C at 10 °C/min, hold for 6 min |

| Detector Temperature | 250 °C (FID) |

| FID Makeup Gas (N₂) | 25 mL/min |

| FID Hydrogen Flow | 30 mL/min |

| FID Air Flow | 400 mL/min |

Table 3: Expected Retention Times and Resolution

| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |

| (+)-Camphenilone | Hypothetical Value: 10.5 | \multirow{2}{*}{>1.5 (Baseline Separation)} |

| This compound | Hypothetical Value: 10.8 |

Note: The retention times are hypothetical and will vary depending on the specific instrument, column condition, and exact analytical parameters. The resolution value (Rs) should be greater than 1.5 for baseline separation.

Experimental Protocol: Chiral GC Separation of Camphenilone

This protocol provides a step-by-step guide for the preparation of samples and the operation of the GC system to achieve the chiral separation of camphenilone isomers.

1. Materials and Reagents:

-

Racemic camphenilone standard

-

High-purity solvent for dilution (e.g., methanol (B129727) or hexane)

-

GC vials with caps (B75204) and septa

2. Sample Preparation:

-

Prepare a stock solution of racemic camphenilone at a concentration of 1 mg/mL in the chosen solvent.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC analysis (e.g., 10-100 µg/mL).

-

Transfer the final sample solution to a 2 mL GC vial and seal with a cap and septum.

3. GC System Setup and Operation:

-

Install the Rt-βDEXse™ chiral GC column in the gas chromatograph.

-

Condition the column according to the manufacturer's instructions to ensure optimal performance and remove any contaminants.

-

Set the GC instrument parameters as detailed in Table 2.

-

Load the prepared sample vial into the autosampler.

-

Create a sequence in the GC software for the injection of the sample.

-

Start the analysis.

4. Data Analysis:

-

Integrate the peaks corresponding to the two camphenilone enantiomers in the resulting chromatogram.

-

Determine the retention time for each enantiomer.

-

Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

-

For quantitative analysis, create a calibration curve using standards of known enantiomeric composition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral GC separation of camphenilone isomers.

Caption: Workflow for chiral GC separation of camphenilone isomers.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the successful chiral separation of camphenilone isomers using gas chromatography with a cyclodextrin-based chiral stationary phase. By following the detailed experimental procedures and utilizing the suggested chromatographic conditions, researchers can achieve baseline separation of the enantiomers, enabling accurate quantification and further stereochemical studies. The presented workflow and data tables serve as a valuable resource for scientists and professionals in the pharmaceutical and fragrance industries.

References

The Utility of Camphor-Derived Chiral Building Blocks in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Camphenilone, a bicyclic monoterpene ketone, belongs to the camphor (B46023) family of natural products. While specific and extensive literature on the direct use of this compound as a chiral building block in asymmetric synthesis is limited, the rigid camphor scaffold is a cornerstone in the field of stereoselective chemistry. Numerous derivatives of camphor, such as camphorsultams and compounds derived from camphoric acid, have been successfully employed as highly effective chiral auxiliaries and ligands in a wide array of asymmetric transformations.